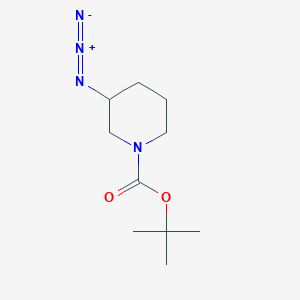
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Descripción general
Descripción
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” belongs to the class of organic compounds known as nitrophenols . These compounds contain a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . It is a metabolite of Nitrotyrosine and is excreted in the urine .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is a solid compound . It has a molecular weight of 211.17 . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Immunology Research Hapten Carrier
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be used as a hapten carrier in immunology research. Haptens are small molecules that, when combined with a carrier protein, can elicit an immune response. This compound, due to its structural properties, can be easily conjugated with haptens to stimulate B cell activation and specific antibody production .
Ice-Nucleation Activity Enhancement
This compound has been shown to enhance the ice-nucleation activity of the bacterium Xanthomonas campestris. This application is particularly relevant in the field of cryobiology, where controlling ice formation is crucial .
Synthesis of Derivatives
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be used in the synthesis of various derivatives due to its reactive aldehyde functional groups. These derivatives can have multiple applications in different fields of chemistry and biochemistry .
Molecular Modeling and Simulation
The structural data of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be utilized in molecular modeling and simulation programs. These simulations can help understand the compound’s interactions at the molecular level, which is useful in drug design and materials science .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
CAS RN |
61873-93-6 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)









